1-[(Boc-amino)methyl]cyclopentanol 1-[(Boc-amino)methyl]cyclopentanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479898
InChI: InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-11(14)6-4-5-7-11/h14H,4-8H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NCC1(CCCC1)O
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

1-[(Boc-amino)methyl]cyclopentanol

CAS No.:

Cat. No.: VC13479898

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-[(Boc-amino)methyl]cyclopentanol -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-11(14)6-4-5-7-11/h14H,4-8H2,1-3H3,(H,12,13)
Standard InChI Key JOLYQUUDGBNAJA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCCC1)O
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCCC1)O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-[(Boc-amino)methyl]cyclopentanol consists of a cyclopentanol ring (C₅H₉OH) substituted at the 1-position with a methyl group bearing a Boc-protected amine. The IUPAC name, tert-butyl ((1-hydroxycyclopentyl)methyl)carbamate, reflects this arrangement . Key structural features include:

  • Boc Group: The tert-butoxycarbonyl moiety (C₄H₉OCO-) protects the primary amine, enhancing stability during synthetic manipulations.

  • Cyclopentanol Backbone: The five-membered ring introduces steric constraints that influence reaction kinetics and regioselectivity.

  • Hydroxyl Group: The -OH group at the 1-position enables hydrogen bonding and derivatization opportunities.

A comparative analysis with related compounds reveals distinct physicochemical behaviors (Table 1).

Table 1: Comparison of Boc-Protected Amines

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Functional Groups
1-[(Boc-amino)methyl]cyclopentanolC₁₁H₂₁NO₃215.291462273-84-2Cyclopentanol, Boc-amine
1-(Boc-Amino)cyclopropanecarboxylic acidC₉H₁₅NO₄201.2288950-64-5Cyclopropane, Carboxylic acid
N-Boc-1-amino-1-cyclopentanemethanolC₁₁H₂₁NO₃215.29-Cyclopentane, Methanol

Synthesis and Manufacturing

Reaction Optimization

Critical parameters include:

  • Temperature: Boc protection typically proceeds at 0–25°C to minimize side reactions.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates carbamate formation.

  • Yield: Reported yields for similar Boc-protected amines range from 70–94% .

Physicochemical Characteristics

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (THF, DMF) and sparingly soluble in water .

  • Stability: Stable under inert atmospheres but susceptible to acidolysis (e.g., HCl/dioxane) for Boc deprotection.

Spectroscopic Data

Although experimental spectra for 1-[(Boc-amino)methyl]cyclopentanol are unavailable, predictive models and analog data suggest:

  • ¹H NMR: δ 1.44 ppm (tert-butyl), δ 3.0–3.5 ppm (NCH₂), δ 4.8–5.2 ppm (cyclopentanol -OH) .

  • IR: Stretching vibrations at ~1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (-OH) .

Applications in Organic Synthesis

Peptide Chemistry

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) enables sequential deprotection strategies. For instance, 1-[(Boc-amino)methyl]cyclopentanol could serve as a conformationally constrained amino alcohol precursor in peptidomimetics .

Pharmaceutical Intermediates

Cyclopentanol derivatives are pivotal in drug design due to their bioisosteric properties. Potential applications include:

  • Antiviral Agents: Analogous to cyclopropane-based inhibitors .

  • Enzyme Modulators: Structural mimicry of transition states in protease inhibition.

Recent Research and Future Directions

Stereoselective Functionalization

Recent advances in base-promoted 1,4-elimination (e.g., generating 1,3-dienes from Boc-protected amines) highlight opportunities for diversifying the cyclopentanol scaffold .

Green Chemistry Initiatives

Efforts to replace traditional reagents (e.g., tin hydrides) with hypophosphites in radical cyclizations could enhance the sustainability of downstream applications .

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